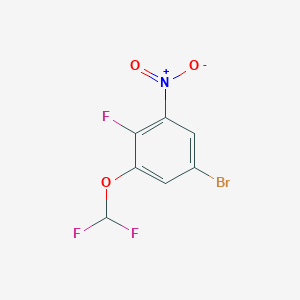

1-Bromo-3-difluoromethoxy-4-fluoro-5-nitrobenzene

Description

Properties

IUPAC Name |

5-bromo-1-(difluoromethoxy)-2-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-3-1-4(12(13)14)6(9)5(2-3)15-7(10)11/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNFQXSOISVQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from simpler aromatic precursors that already contain some of the substituents or can be selectively functionalized to introduce them. The key steps include:

- Introduction of the difluoromethoxy group onto a fluoro-nitrobenzene derivative.

- Selective bromination at the desired position on the aromatic ring.

- Control of reaction conditions to maintain regioselectivity and high purity.

Industrial and laboratory syntheses often utilize catalytic methods such as palladium-catalyzed coupling or halogenation reactions facilitated by Lewis acid catalysts to improve yields and selectivity.

Specific Preparation Routes and Conditions

Bromination of Difluoromethoxy Fluoro Nitrobenzene

One common approach involves the bromination of a pre-formed 3-difluoromethoxy-4-fluoro-5-nitrobenzene intermediate. This can be achieved by:

- Using bromine or brominating agents such as N-bromosuccinimide.

- Employing solvents like dichloromethane.

- Catalysis by iron(III) bromide or other Lewis acids to facilitate electrophilic aromatic substitution.

- Careful control of temperature and reaction time to avoid polybromination or side reactions.

This method is supported by industrial scale practices where reactors with precise temperature and pressure controls are used to maximize yield and purity.

Nucleophilic Aromatic Substitution with Potassium Fluoride

Another key step involves the nucleophilic aromatic substitution (SNAr) to introduce the difluoromethoxy group. This is often done by reacting a hydroxy-substituted benzaldehyde derivative with a halogenated nitrobenzene under:

- Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- Presence of alkali halides like potassium fluoride to facilitate the substitution.

- Elevated temperatures (95-100 °C) for extended periods (18-20 hours).

- Subsequent work-up involving filtration, washing with water, sodium hydroxide, and organic solvents to isolate the product.

Catalytic Reduction and Diazotization (Supporting Functional Group Transformations)

In some synthetic sequences, intermediates such as difluoromethoxy-fluoro-nitrobenzenamine are prepared by:

- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere at room temperature for extended times (e.g., 16 hours).

- Followed by diazotization using potassium nitrate in concentrated sulfuric acid at low temperatures (<10 °C), then warming to room temperature and neutralization.

Though this is a related transformation, it can be part of the synthetic route to obtain substituted nitrobenzenes with difluoromethoxy and fluoro groups.

Reaction Conditions and Optimization

Research Findings and Notes

- The use of potassium fluoride in SNAr reactions is pivotal for the efficient introduction of difluoromethoxy groups due to its nucleophilicity and ability to facilitate halogen exchange.

- Polar aprotic solvents such as DMSO and DMF enhance the nucleophilicity of fluoride ions and stabilize intermediates, improving reaction rates and yields.

- Bromination reactions require careful control of stoichiometry and catalyst loading to prevent over-bromination and to achieve regioselective substitution at the 1-position of the benzene ring.

- Catalytic hydrogenation steps are mild and efficient for reducing nitro groups to amines without affecting other sensitive functional groups like difluoromethoxy or fluoro substituents.

- Industrial methods emphasize automation and precise control of reaction parameters to ensure reproducibility, safety, and high purity of the final product.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Substitution of halogen by difluoromethoxy group | Potassium fluoride, DMSO/DMF, heat | High regioselectivity, good yield | Requires long reaction times |

| Bromination | Electrophilic aromatic substitution with bromine | Bromine, FeBr3 catalyst, dichloromethane | Efficient bromination | Control of reaction conditions |

| Catalytic Reduction | Reduction of nitro to amine | Pd/C, H2, ethyl acetate | Mild conditions, selective | Requires hydrogen handling |

| Diazotization | Formation of diazonium salts from amines | KNO3, conc. H2SO4, low temperature | Enables further functionalization | Sensitive to temperature control |

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-difluoromethoxy-4-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve the use of nucleophiles such as sodium methoxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-3-difluoromethoxy-4-fluoro-5-nitrobenzene is utilized in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of biological systems and the development of bioactive compounds.

Medicine: As a precursor in the synthesis of pharmaceuticals and in drug discovery research.

Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Bromo-3-difluoromethoxy-4-fluoro-5-nitrobenzene exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

(a) 1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene

This positional isomer () swaps the difluoromethoxy and fluorine substituents (positions 3 and 4).

(b) 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene ()

Replacing the difluoromethoxy group with a trifluoromethoxy group increases electron-withdrawing strength (-OCF₃ vs. -OCF₂H), further deactivating the ring. This compound lacks a nitro group, reducing its utility in reactions requiring nitro-directed functionalization .

Halogen and Functional Group Variations

(a) 1-Bromo-3-chloro-5-fluorobenzene ()

This analog substitutes chlorine for the nitro group and lacks the difluoromethoxy substituent. The absence of EWGs like nitro or trifluoromethoxy reduces ring deactivation, making it less reactive in Suzuki-Miyaura couplings but more suitable for Friedel-Crafts alkylation .

(b) 2-Bromo-5-chloro-1,3-difluorobenzene ()

With chlorine at position 5 and bromine at position 2, this compound exhibits mixed halogen effects.

Physical and Chemical Property Comparison

*Calculated based on atomic masses.

Biological Activity

1-Bromo-3-difluoromethoxy-4-fluoro-5-nitrobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of halogen and nitro groups in its structure may enhance its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A bromo substituent, which can influence the electronic properties and reactivity.

- Difluoromethoxy and fluoro groups that enhance lipophilicity and potentially alter the compound's interaction with biological targets.

- A nitro group, known for its role in biological activity modulation.

Anticancer Activity

Research indicates that fluorinated compounds, including those similar to this compound, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown improved cytotoxicity against various cancer cell lines. The introduction of fluorine atoms generally enhances the lipophilicity and metabolic stability of these compounds, which can lead to increased potency in inhibiting tumor growth .

The mechanism of action for this compound may involve:

- Inhibition of Kinases : Similar compounds have been identified as potent inhibitors of specific kinases, which play crucial roles in cell signaling pathways related to cancer progression. For example, the difluoromethoxy group has been associated with enhanced kinase selectivity and potency .

- Interaction with Histone Deacetylases (HDACs) : Fluorinated analogs have demonstrated the ability to inhibit HDACs, which are critical for regulating gene expression and are often overexpressed in cancer cells. The introduction of fluorine enhances binding affinity and selectivity towards these enzymes .

Case Studies

- Fluorinated HDAC Inhibitors : A study compared the activity of fluorinated derivatives against HDACs, demonstrating that increased fluorination led to enhanced potency. For instance, a trifluoromethyl-substituted compound exhibited significantly lower IC50 values compared to its non-fluorinated counterparts .

- Kinase Inhibition Profiles : In a high-throughput screening campaign, compounds with similar structures were evaluated for their inhibitory effects on various kinases. Results indicated that modifications such as the addition of difluoromethoxy groups resulted in improved selectivity and potency against specific kinases involved in cancer signaling pathways .

Data Table: Biological Activity Comparison

| Compound Name | IC50 (nM) | Target | Remarks |

|---|---|---|---|

| Compound A (similar structure) | 150 | SIK1 | Moderate potency |

| Compound B (difluoromethoxy) | 75 | SIK2 | Enhanced selectivity |

| This compound | TBD | TBD | Under investigation |

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-3-difluoromethoxy-4-fluoro-5-nitrobenzene, considering the reactivity of its substituents?

Answer: The synthesis should prioritize stepwise functionalization to avoid interference between reactive groups. For example:

- Nitro Group Introduction: Nitration of a pre-substituted benzene ring (e.g., using HNO₃/H₂SO₄) must precede bromination and difluoromethoxy installation due to the nitro group’s deactivating nature.

- Bromination: Electrophilic bromination (e.g., Br₂/FeBr₃) should occur after nitration but before introducing electron-withdrawing groups like fluorine to prevent over-deactivation of the ring.

- Difluoromethoxy Installation: Use nucleophilic substitution (e.g., ClCF₂O− with a deprotonated phenolic intermediate) under anhydrous conditions to avoid hydrolysis .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize this compound?

Answer:

- ¹⁹F NMR: Identify chemical shifts for difluoromethoxy (-OCF₂, δ ~120-130 ppm) and fluorine substituents (δ ~-110 to -160 ppm).

- ¹H NMR: Analyze aromatic protons adjacent to electron-withdrawing groups (e.g., nitro, bromine), which typically appear downfield (δ ~7.5-8.5 ppm).

- IR Spectroscopy: Confirm nitro group presence via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry: Look for molecular ion peaks (e.g., [M]⁺ at m/z 297) and fragmentation patterns (e.g., loss of Br or NO₂ groups) .

Q. What stability considerations are critical for storing this compound?

Answer:

- Moisture Sensitivity: The difluoromethoxy group is prone to hydrolysis; store in a desiccator with anhydrous CaCl₂ or silica gel.

- Light Sensitivity: Nitro groups can degrade under UV light; use amber glass vials.

- Temperature: Store at 2–8°C to minimize thermal decomposition .

Q. How does the nitro group’s position influence electrophilic substitution reactions?

Answer: The nitro group at position 5 deactivates the benzene ring, making electrophilic substitutions (e.g., halogenation) occur preferentially at positions activated by other substituents. For example:

Q. What solvents and catalysts are suitable for nucleophilic substitution reactions involving the bromine substituent?

Answer:

- Polar Aprotic Solvents: DMF or DMSO enhance nucleophilicity.

- Catalysts: CuI or Pd(PPh₃)₄ for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Nucleophiles: Use Grignard reagents (e.g., RMgX) or amines (e.g., NH₃) under inert atmospheres .

Advanced Research Questions

Q. How can computational tools assist in retrosynthetic planning for derivatives of this compound?

Answer: AI-driven platforms (e.g., Reaxys, CAS SciFinder) can propose pathways by analyzing reaction databases. For example:

Q. How do electronic effects of the difluoromethoxy group compare to methoxy or trifluoromethoxy groups?

Answer:

- Electron-Withdrawing Strength: Difluoromethoxy (-OCF₂H, σₚ ~0.38) is less electron-withdrawing than trifluoromethoxy (-OCF₃, σₚ ~0.51) but stronger than methoxy (-OCH₃, σₚ ~-0.12).

- Impact on Reactivity: The -OCF₂ group reduces electron density at adjacent positions, directing electrophiles to meta positions relative to itself .

Q. How can contradictory data on nitro group reduction yields be resolved?

Answer: Contradictions often arise from reaction conditions:

- Catalyst Selection: Use Pd/C instead of Raney Ni to minimize dehalogenation.

- Temperature Control: Maintain 50–60°C during H₂ gas reduction to balance reaction rate and selectivity.

- Byproduct Analysis: Monitor intermediates via HPLC to identify competing pathways (e.g., over-reduction to hydroxylamine) .

Q. What strategies mitigate competing side reactions during functionalization of the benzene ring?

Answer:

Q. How can substituent effects be systematically compared in bioactivity studies?

Answer: Design a library of derivatives with controlled substitutions (e.g., replacing Br with Cl or CF₃) and assess:

- Antimicrobial Activity: Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.

- Electrophilic Reactivity: Hammett plots correlating substituent σ values with reaction rates.

- Computational Modeling: DFT calculations to predict binding affinities with target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.